molecular formula C27H25N3O4 B2864419 7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-70-3

7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2864419
CAS No.: 866728-70-3
M. Wt: 455.514
InChI Key: CJTWXTPHWPQEHB-UHFFFAOYSA-N
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Description

7,8-dimethoxy-5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O4 and its molecular weight is 455.514. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound is associated with various synthesis methods, including practical and large-scale synthesis techniques. For example, a study demonstrates an efficient synthesis method suitable for large-scale manufacturing of related compounds, using 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials (Bänziger et al., 2000).

  • Chemical Reactions and Derivatives : Research has explored the synthesis of various dimethoxy[1]benzothieno[2,3-c]quinolines, which are structurally similar to the subject compound. These involve photocyclization processes and subsequent chemical reactions to create different derivatives (Stuart et al., 1987).

Medicinal Chemistry and Biological Activity

  • Cytotoxic Activity : Certain derivatives of benzo[b][1,6]naphthyridines, which share a similar structure with the compound , have been studied for their cytotoxic activity against various cancer cell lines. These compounds have shown potent cytotoxic properties in in vitro studies (Deady et al., 2003).

  • Supramolecular Aggregation Studies : Studies have been conducted on related dihydrobenzopyrazoloquinolines to understand the effect of substitution on supramolecular aggregation. This research provides insights into the molecular interactions and structural frameworks of these compounds (Portilla et al., 2005).

Pharmaceutical and Synthetic Applications

  • Potential Ligands for Receptors : Pyrazolo[4,3-c]quinoline derivatives, which are structurally similar to the compound , have been prepared as potential ligands for receptors like the estrogen receptor. This suggests possible pharmaceutical applications in hormone-related therapies (Kasiotis et al., 2006).

  • Organic Light Emitting Diodes (OLEDs) : Research has been conducted on helical structures containing 7-membered fused rings, derived from compounds like pyrazolo[3,4-b]quinoline, for use in OLED technology. This demonstrates the potential of such compounds in advanced material science applications (Szlachcic et al., 2015).

Antioxidant Properties

  • Radical Quenching and DNA Oxidation Inhibition : Studies on coumarin-fused quinolines, which share structural similarities, have shown abilities to quench radicals and inhibit DNA oxidation. This indicates the antioxidant potential of such compounds (Xi & Liu, 2015).

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-31-19-11-9-17(10-12-19)26-21-16-30(15-18-7-5-6-8-23(18)32-2)22-14-25(34-4)24(33-3)13-20(22)27(21)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTWXTPHWPQEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.